Cas no 876310-26-8 (Benzene,1,3,5-tribromo-2-(3,4-dibromophenoxy)-4-fluoro-)
876310-26-8 structure
Product Name:Benzene,1,3,5-tribromo-2-(3,4-dibromophenoxy)-4-fluoro-
CAS-nummer:876310-26-8
MF:C12H4Br5FO
MW:582.677963256836
CID:709905
PubChem ID:86096139
Update Time:2025-04-19
Benzene,1,3,5-tribromo-2-(3,4-dibromophenoxy)-4-fluoro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,1,3,5-tribromo-2-(3,4-dibromophenoxy)-4-fluoro-
- 3-Fluoro-2,3',4,4',6-pentabromodiphenyl ether
- 3-Fluoro-2,3,4,4,6-pentabromodiphenyl ether50µg
- F-BDE-119
- 1,3,5-tribromo-2-(3,4-dibromophenoxy)-4-fluorobenzene
- 2,3',4,4',6-Pentabromo-3-fluorodiphenyl ether
- DTXSID301016831
- 876310-26-8
-
- Inchi: 1S/C12H4Br5FO/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)11(18)10(12)17/h1-4H
- InChI-sleutel: XTZPKESTMFDUBW-UHFFFAOYSA-N
- LACHT: BrC1C(=C(C=C(C=1OC1C=CC(=C(C=1)Br)Br)Br)Br)F
Berekende eigenschappen
- Exacte massa: 577.61600
- Monoisotopische massa: 577.61631g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- PSA: 9.23000
- LogboekP: 7.43050
Benzene,1,3,5-tribromo-2-(3,4-dibromophenoxy)-4-fluoro- Gerelateerde literatuur
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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